The Dual-Targeted Degradation Mechanism of DEG-77 in Acute Myeloid Leukemia (AML) Cells: A Technical Guide
The Dual-Targeted Degradation Mechanism of DEG-77 in Acute Myeloid Leukemia (AML) Cells: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of DEG-77, a novel molecular glue degrader, in Acute Myeloid Leukemia (AML) cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeted protein degradation in oncology.
Core Mechanism of Action
DEG-77 is a cereblon-dependent molecular glue degrader that selectively induces the ubiquitination and subsequent proteasomal degradation of two key proteins implicated in AML pathogenesis: casein kinase 1α (CK1α) and the hematopoietic transcription factor IKZF2 (Helios).[1][2][3][4][5][6][7] By hijacking the E3 ubiquitin ligase substrate adapter cereblon (CRBN), DEG-77 brings CRBN into proximity with CK1α and IKZF2, leading to their polyubiquitination and degradation.[1][4]
The dual degradation of these targets triggers a cascade of downstream anti-leukemic effects, including cell cycle arrest, induction of apoptosis, and myeloid differentiation in AML cells.[1][2][3][4][5][8] Notably, the pro-apoptotic effects are mediated, at least in part, through the activation of the p53 pathway.[1][3][4][5]
Quantitative Data Summary
The anti-leukemic activity of DEG-77 and its analog, DEG-35, has been quantified across various AML cell lines and other cancer models. The data highlights the potent and selective nature of these molecular glue degraders.
| Compound | Cell Line | Assay Type | Metric | Value (nM) | Reference |
| DEG-77 | MOLM-13 | Antiproliferation | EC50 | 4.0 | [2] |
| DEG-77 | A2780 | Cytotoxicity | EC50 | 27 | [9] |
| DEG-77 | OCI-Ly3 | Cytotoxicity | EC50 | 14 | [9] |
| DEG-77 | COV434 | Growth Inhibition | GI50 | 28 | [2] |
| DEG-77 | A2780 | Growth Inhibition | GI50 | 20 | [2] |
| DEG-77 | TOV-21G | Growth Inhibition | GI50 | 68 | [2] |
| DEG-35 | MOLM-13 | Cell Viability | IC50 | 5.7 | [3] |
| DEG-35 | MV4-11 | Cell Viability | IC50 | ~10 | [3] |
| DEG-35 | OCI-AML3 | Cell Viability | IC50 | ~100 | [3] |
| DEG-35 | THP-1 | Cell Viability | IC50 | ~1000 | [3] |
Table 1: In Vitro Potency of DEG-77 and DEG-35
| Compound | Target | Metric | Value (nM) | Reference |
| DEG-77 | IKZF2 | DC50 | 15.3 | [9] |
| DEG-77 | CK1α | DC50 | 10 | [9] |
Table 2: Target Degradation Potency of DEG-77
Key Signaling Pathways
The dual degradation of IKZF2 and CK1α by DEG-77 perturbs critical signaling pathways that sustain AML cell survival and proliferation.
CK1α-p53 Apoptotic Pathway
Degradation of CK1α leads to the stabilization and activation of the tumor suppressor p53.[1][3][4][5] Activated p53 then transcriptionally upregulates target genes involved in apoptosis and cell cycle arrest, such as p21. This activation of the p53 pathway is a key driver of the cytotoxic effects of DEG-77 in AML cells with wild-type p53.[3]
IKZF2-Mediated Myeloid Differentiation
The degradation of the hematopoietic transcription factor IKZF2 contributes to the induction of myeloid differentiation in AML cells.[3][4][5] This is evidenced by the increased expression of myeloid differentiation markers such as CD11b, CD14, CD13, and CD33 following treatment with DEG-77 or its analog.[3] The degradation of IKZF2 also leads to the downregulation of critical AML survival factors like HOXA9 and MYC.[3]
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of DEG-77 and its analogs in AML cells.
Cell Viability Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of DEG-77 in AML cell lines.
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Methodology:
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AML cells (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.
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Cells are treated with a serial dilution of DEG-77 for a specified period (e.g., 72 hours).[3]
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Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
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Luminescence is measured using a plate reader.
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Data is normalized to vehicle-treated controls, and IC50/EC50 values are calculated using non-linear regression analysis.
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Western Blotting for Protein Degradation
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Objective: To quantify the degradation of IKZF2 and CK1α and assess the status of downstream signaling proteins (e.g., p53, p21).
-
Methodology:
-
AML cells are treated with various concentrations of DEG-77 for a defined time course (e.g., 24 hours).[3]
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Cells are harvested and lysed to extract total protein.
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Protein concentration is determined using a BCA assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
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The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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The membrane is incubated with primary antibodies specific for IKZF2, CK1α, p53, p21, and a loading control (e.g., GAPDH, β-actin).
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[3]
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Densitometry analysis is performed to quantify protein levels relative to the loading control.
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Flow Cytometry for Apoptosis and Differentiation
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Objective: To quantify the percentage of apoptotic cells and the expression of myeloid differentiation markers.
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Methodology for Apoptosis:
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AML cells are treated with DEG-77 for a specified time (e.g., 48 hours).
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Cells are harvested and washed with cold PBS.
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Cells are resuspended in Annexin V binding buffer.
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Cells are stained with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or DAPI.[3]
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Stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
-
Methodology for Differentiation:
In Vivo Efficacy
Preclinical studies in mouse models of AML have demonstrated the therapeutic potential of DEG-77. Treatment with DEG-77 resulted in a significant prolongation of survival in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of AML.[2] Furthermore, DEG-77 exhibits an improved pharmacokinetic profile compared to its analog DEG-35, with a longer half-life in mice.[2] In vivo administration of DEG-77 led to the degradation of IKZF2 and CK1α in bone marrow and leukemic cells, which was associated with increased apoptosis and myeloid differentiation of leukemia cells.[10]
Conclusion
DEG-77 represents a promising therapeutic agent for AML that operates through a novel dual-targeted protein degradation mechanism. By simultaneously inducing the degradation of CK1α and IKZF2, DEG-77 effectively triggers multiple anti-leukemic pathways, leading to cell cycle arrest, apoptosis, and differentiation. The potent in vitro and in vivo activity of DEG-77 underscores the potential of molecular glue degraders as a new class of therapeutics for hematological malignancies. Further preclinical and clinical development of DEG-77 is warranted to fully evaluate its therapeutic utility.
References
- 1. A new dual strategy for acute myeloid leukemia | BioWorld [bioworld.com]
- 2. DEG-77 shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 3. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. - CiteAb [citeab.com]
- 6. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells. | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. news.harvard.edu [news.harvard.edu]
